molecular formula C6H14N2 B8721680 (2S,3S)-2,3-dimethylpiperazine

(2S,3S)-2,3-dimethylpiperazine

Cat. No.: B8721680
M. Wt: 114.19 g/mol
InChI Key: COWPTMLRSANSMQ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2,3-Dimethylpiperazine is a chiral piperazine derivative characterized by two methyl groups at the 2- and 3-positions of the six-membered ring, with both substituents in the (S,S) stereochemical configuration. Piperazine derivatives are widely studied for their pharmacological relevance, including receptor modulation, ion transport, and applications in drug synthesis .

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(2S,3S)-2,3-dimethylpiperazine

InChI

InChI=1S/C6H14N2/c1-5-6(2)8-4-3-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

COWPTMLRSANSMQ-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1[C@@H](NCCN1)C

Canonical SMILES

CC1C(NCCN1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for (2S,3S)-2,3-dimethylpiperazine are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S,3S)-2,3-dimethylpiperazine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-dimethylpiperazine is not well-documented. as a secondary diamine, it can interact with various molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and its role in catalysis and synthesis .

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

a. (2S,6S)-2,6-Dimethylpiperazine Oxalate

  • Structure : Methyl groups at 2- and 6-positions, oxalate counterion.
  • Properties: Molecular formula C₈H₁₆N₂O₄ (monoisotopic mass 204.111 g/mol). The trans configuration (2S,6S) may influence solubility and crystallinity compared to cis isomers .
  • Applications : Used in crystallography and as a chiral building block in asymmetric synthesis.

b. (2R,3S)-2,3-Dimethylpiperazine Dihydrochloride

  • Structure : Stereoisomer with (R,S) configuration.
  • Properties : CAS 106763-33-1; dihydrochloride salt enhances aqueous solubility. Stereochemistry affects receptor binding; for example, (R,S) isomers may exhibit distinct pharmacological profiles compared to (S,S) analogs .

c. 1,2-Dimethylpiperazine

  • Structure: Methyl groups at 1- and 2-positions (non-adjacent).
  • Properties: Exists as (R)- and (S)-enantiomers (CAS 25155-35-5).

Substituent Position and Functional Group Variations

a. (2S,5S)-2,5-Dimethylpiperazine

  • Structure : Methyl groups at 2- and 5-positions.
  • Properties: Acts as a proton ionophore with anion selectivity, attributed to its ability to bind membrane transporters. Demonstrates agonist activity at serotonin and dopamine receptors .
  • Applications : Enhances drug efficacy via membrane transport modulation.

b. 2,3-Dichlorophenylpiperazine

  • Structure : Chlorine substituents on the phenyl ring attached to piperazine.
  • Properties : Precursor to aripiprazole (antipsychotic). The electron-withdrawing Cl groups increase stability and receptor affinity (e.g., dopamine D₂ and serotonin 5-HT₁ₐ) .

c. 3,3,6-Trimethylpiperazine-2,5-dione

  • Structure : Three methyl groups and a diketone backbone.
  • Properties: Synthesized via cyclocondensation of amino acid derivatives. The diketone moiety reduces basicity compared to non-oxidized piperazines, impacting solubility and permeation .

Physicochemical and Pharmacological Comparisons

Compound Substituents Molecular Formula Key Properties Applications
(2S,3S)-2,3-Dimethylpiperazine 2,3-(S,S)-CH₃ C₆H₁₄N₂ High chirality, potential receptor selectivity Chiral synthon, drug development
(2S,5S)-2,5-Dimethylpiperazine 2,5-(S,S)-CH₃ C₆H₁₄N₂ Anion-selective ionophore, receptor agonist Drug adjuvants, neuropharmacology
(3S,6S)-3,6-Dimethylpiperazine-2,5-dione 3,6-(S,S)-CH₃, diketone C₆H₁₀N₂O₂ Low lipophilicity (logP ~0.5), polar surface area 58 Ų Skin permeation studies
2,3-Dichlorophenylpiperazine 2,3-Cl on phenyl C₁₀H₁₁Cl₂N₂ High receptor affinity (pKi >7 for 5-HT₂ₐ) Antipsychotic precursor

Research Findings and Implications

  • Stereochemistry Matters : (2S,3S) and (2R,3S) diastereomers exhibit divergent receptor interactions and solubility profiles, underscoring the need for enantiopure synthesis in drug design .
  • Substituent Position Dictates Function : 2,3-substituted piperazines (e.g., dichlorophenyl derivatives) show higher receptor affinity than 2,5- or 2,6-substituted analogs, likely due to spatial compatibility with binding sites .
  • Physicochemical Drivers: Lipophilicity (logP) and polar surface area are critical for membrane permeation. For example, diketone derivatives (logP ~0.5) are less skin-permeable than non-oxidized analogs .

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